molecular formula C25H34O6 B14098286 Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)-

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)-

Cat. No.: B14098286
M. Wt: 430.5 g/mol
InChI Key: KNKJEUNXMFFFDU-NRZAZEOJSA-N
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Description

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various medical applications due to its ability to modulate immune responses and reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- involves multiple steps, starting from basic steroidal precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Methylation: Addition of a methyl group to the steroid nucleus.

    Esterification: Formation of the 21-(1-oxopropoxy) group through esterification reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilization of batch reactors for controlled synthesis.

    Purification: Multiple purification steps, including crystallization and chromatography, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methylated, and esterified derivatives of the parent compound.

Scientific Research Applications

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on cellular processes and immune modulation.

    Medicine: Applied in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The compound also affects various signaling pathways involved in immune responses.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: A potent corticosteroid used in various inflammatory conditions.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.

Uniqueness

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and duration of action compared to other corticosteroids.

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[2-[(6S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23+,24-,25-/m0/s1

InChI Key

KNKJEUNXMFFFDU-NRZAZEOJSA-N

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@@]34C)C)O)C)O

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O

Origin of Product

United States

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